molecular formula C19H20N4OS B2420881 2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one CAS No. 2380033-02-1

2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one

Cat. No. B2420881
CAS RN: 2380033-02-1
M. Wt: 352.46
InChI Key: PHCPQCCTPYQZFX-UHFFFAOYSA-N
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Description

The molecule “2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one” is a complex organic compound. It contains a thieno[3,2-c]pyridine moiety, which is a bicyclic system with a sulfur atom in one of the rings . This moiety is often found in pharmaceutical compounds due to its interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thieno[3,2-c]pyridine and azetidine rings, along with a quinazolin-4-one moiety. These structural features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thieno[3,2-c]pyridine moiety could potentially undergo various reactions, such as electrophilic substitution or addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[3,2-c]pyridine moiety could potentially influence its electronic properties, while the azetidine ring could influence its steric properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound could include investigating its potential uses, such as in pharmaceuticals or materials science. Additionally, research could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

properties

IUPAC Name

2-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-21-18(24)15-4-2-3-5-16(15)20-19(21)23-11-14(12-23)22-8-6-17-13(10-22)7-9-25-17/h2-5,7,9,14H,6,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCPQCCTPYQZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CC(C3)N4CCC5=C(C4)C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)-3,4-dihydroquinazolin-4-one

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